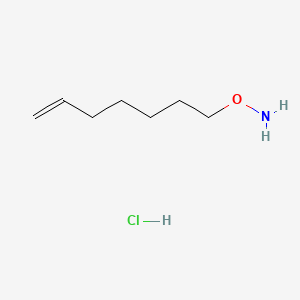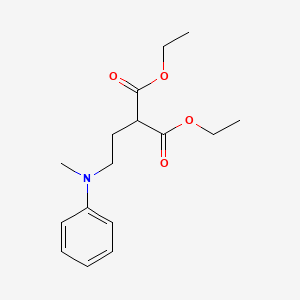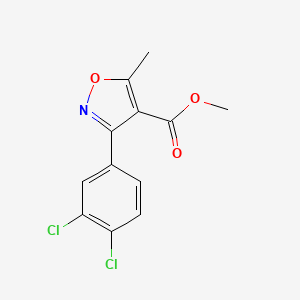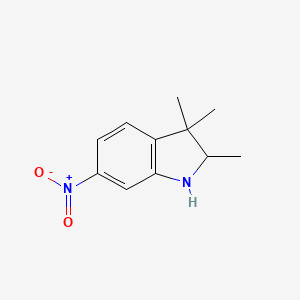
2,3,3-Trimethyl-6-nitroindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethyl-6-nitroindoline is a chemical compound belonging to the indoline family, characterized by a nitro group at the 6th position and three methyl groups at the 2nd and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-6-nitroindoline typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity. The use of advanced techniques such as electrochemical cyclisation in the presence of potassium iodide has been reported for the synthesis of related compounds .
化学反应分析
Types of Reactions: 2,3,3-Trimethyl-6-nitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and diazonium salts are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
科学研究应用
2,3,3-Trimethyl-6-nitroindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of photochromic materials and dyes.
作用机制
The mechanism of action of 2,3,3-Trimethyl-6-nitroindoline involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The compound’s ability to undergo photochromic transformations also plays a role in its mechanism of action .
相似化合物的比较
1,3,3-Trimethyl-6’-nitroindoline-2-spiro-2’-[2H]chromene: Known for its photochromic properties.
3-Nitroindoles: Versatile intermediates in organic synthesis.
Uniqueness: 2,3,3-Trimethyl-6-nitroindoline stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its combination of nitro and methyl groups makes it a valuable compound for various applications, particularly in the development of photochromic materials and pharmaceuticals .
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
2,3,3-trimethyl-6-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C11H14N2O2/c1-7-11(2,3)9-5-4-8(13(14)15)6-10(9)12-7/h4-7,12H,1-3H3 |
InChI 键 |
IFSQHOUTXPCUQI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


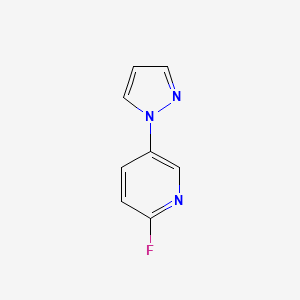
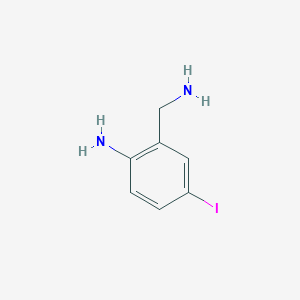
phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate](/img/structure/B13694181.png)
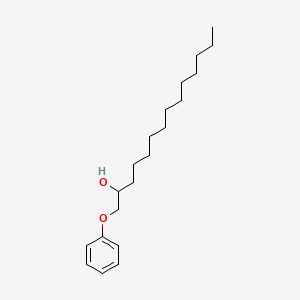
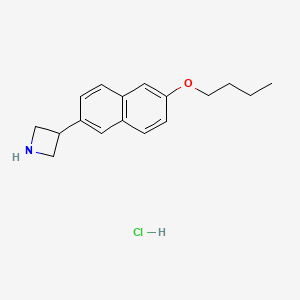
![[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol](/img/structure/B13694194.png)

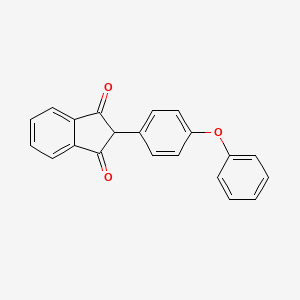
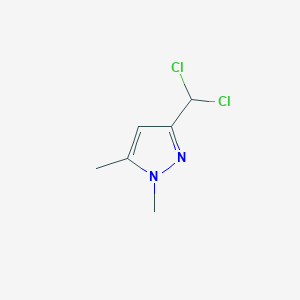
![(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13694227.png)
